molecular formula C12H17NO B11994293 n-(2-Phenylethyl)butanamide CAS No. 6283-13-2

n-(2-Phenylethyl)butanamide

Cat. No.: B11994293
CAS No.: 6283-13-2
M. Wt: 191.27 g/mol
InChI Key: ZIOZMZMOOGVIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-Phenylethyl)butanamide: is an organic compound belonging to the class of fatty amides It is characterized by the presence of a butanamide group attached to a 2-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Phenylethyl)butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: n-(2-Phenylethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: n-(2-Phenylethyl)butanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It has been extracted from marine organisms and tested for its ability to inhibit the growth of plant pathogens .

Medicine: The compound’s structure is similar to certain pharmaceutical agents, making it a subject of interest in medicinal chemistry. It is explored for its potential therapeutic applications, including its role as an antifungal agent .

Industry: this compound is used in the production of antifouling agents to prevent the growth of microorganisms on surfaces. It is also studied for its potential use in developing new fungicides for agricultural applications .

Mechanism of Action

The mechanism of action of n-(2-Phenylethyl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the quorum sensing system of certain pathogenic bacteria, thereby inhibiting their virulence factors . This disruption can lead to the inhibition of protease and toxin production, making it an effective antimicrobial agent.

Comparison with Similar Compounds

  • 2-methyl-N-(2-phenylethyl)-butanamide
  • 3-methyl-N-(2-phenylethyl)-butanamide

Comparison: n-(2-Phenylethyl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, while both 2-methyl-N-(2-phenylethyl)-butanamide and 3-methyl-N-(2-phenylethyl)-butanamide have been studied for their antifungal properties, this compound’s specific structure may offer unique advantages in terms of stability and efficacy .

Properties

CAS No.

6283-13-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2-phenylethyl)butanamide

InChI

InChI=1S/C12H17NO/c1-2-6-12(14)13-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14)

InChI Key

ZIOZMZMOOGVIFG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.